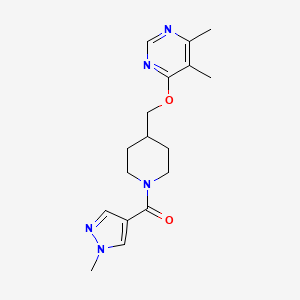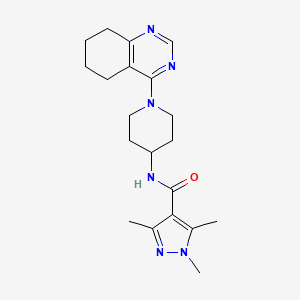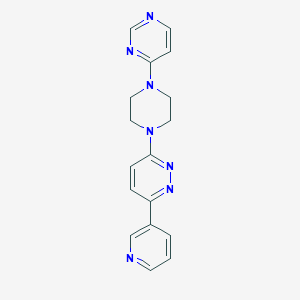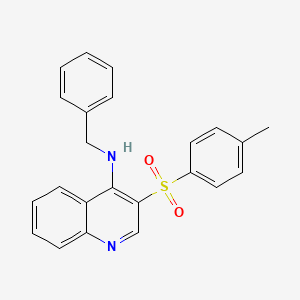
1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-(trifluoromethyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C15H21F3N2O2 and its molecular weight is 318.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Urease Inhibition for Medical Applications
Urease inhibitors play a crucial role in treating infections caused by urease-producing bacteria, such as Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. The search for potent urease inhibitors has led to the exploration of various compounds, including urea derivatives. Urea derivatives have shown potential in inhibiting urease activity, thereby offering a pathway for developing new treatments for these infections. This area of research holds promise for utilizing 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-(trifluoromethyl)phenyl)urea as a urease inhibitor, given its structural characteristics conducive to this biological activity (Kosikowska & Berlicki, 2011).
Urea Biosensors for Detecting Urea Concentrations
The development of urea biosensors is an essential area of research for detecting and quantifying urea concentration in various environments, including clinical settings. Urea biosensors utilize the enzyme urease to detect urea concentration, which is crucial for diagnosing conditions associated with abnormal urea levels in the human body. Given the compound's relevance to urea and urease, this compound could contribute to advancing urea biosensor technology, enhancing the accuracy and efficiency of urea detection (Botewad et al., 2021).
Drug Design and Pharmacological Applications
The unique properties of urea derivatives make them valuable in drug design, offering ways to modulate drug-target interactions. These properties can be harnessed to improve the selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules in medicinal chemistry. The structural features of this compound may allow it to interact with biological targets in novel ways, contributing to the development of new therapeutic agents (Jagtap et al., 2017).
Agricultural and Environmental Applications
In agriculture, the efficiency and environmental impact of nitrogen fertilizers are significant concerns. Urease inhibitors can reduce nitrogen loss from fertilizers, improving nitrogen-use efficiency and minimizing environmental pollution. Research on urease inhibitors, including compounds similar to this compound, is crucial for developing more sustainable agricultural practices. These inhibitors can also mitigate the adverse effects of urea fertilizers on seed germination and seedling growth, highlighting the potential agricultural applications of this compound (Bremner, 1995).
Eigenschaften
IUPAC Name |
1-(3-hydroxy-4,4-dimethylpentyl)-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N2O2/c1-14(2,3)12(21)8-9-19-13(22)20-11-6-4-10(5-7-11)15(16,17)18/h4-7,12,21H,8-9H2,1-3H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJDDAPQVZROIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)NC1=CC=C(C=C1)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-fluoro-N-[2-(1H-indol-3-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbenzene-1-sulfonamide](/img/structure/B2601934.png)

![N-Methyl-N-[(6-oxo-1H-pyridin-2-yl)methyl]sulfamoyl fluoride](/img/structure/B2601937.png)
![Benzo[d]thiazol-2-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2601938.png)


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2601945.png)
![2-((1H-benzo[d]imidazol-2-yl)thio)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2601946.png)
![2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(dimethylamino)acrylonitrile](/img/structure/B2601947.png)

![2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2601949.png)
![6-(1H-pyrazol-1-yl)-2-{[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2601951.png)
